molecular formula C11H20ClNO5 B13199317 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride

4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride

Cat. No.: B13199317
M. Wt: 281.73 g/mol
InChI Key: CUFRLFYTMJFYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various organic compounds, particularly in the field of medicinal chemistry. The compound is characterized by its white to pale cream crystalline powder form and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various organic solvents to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohol derivatives, while oxidation can produce carboxylic acid derivatives .

Scientific Research Applications

4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride involves its role as a building block in the synthesis of larger molecules. The Boc-protected amino group allows for selective reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C11H20ClNO5

Molecular Weight

281.73 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO5.ClH/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11;/h4-7H2,1-3H3,(H,12,15)(H,13,14);1H

InChI Key

CUFRLFYTMJFYTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O.Cl

Origin of Product

United States

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